7-Fluoro-4-methyl-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Description
7-Fluoro-4-methyl-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound characterized by a benzo-fused 1,2,4-thiadiazine 1,1-dioxide core. Key structural features include:
- 7-Fluoro substituent: Positioned on the benzene ring, fluorine’s electron-withdrawing nature may enhance metabolic stability and influence receptor binding.
- 3-(Methylthio) group: Introduces lipophilicity and steric bulk compared to methyl or halogen substituents.
- 4-Methyl group: Modifies the thiadiazine ring’s conformation and electronic properties.
This compound belongs to a broader class of 1,2,4-thiadiazine dioxides, which are explored for their diverse biological activities, including modulation of ionotropic glutamate receptors (e.g., AMPA) and enzyme inhibition (e.g., PI3Kδ) .
Properties
Molecular Formula |
C9H9FN2O2S2 |
|---|---|
Molecular Weight |
260.3 g/mol |
IUPAC Name |
7-fluoro-4-methyl-3-methylsulfanyl-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C9H9FN2O2S2/c1-12-7-4-3-6(10)5-8(7)16(13,14)11-9(12)15-2/h3-5H,1-2H3 |
InChI Key |
KLVGRUVHFBYSLC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)S(=O)(=O)N=C1SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-4-methyl-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves several steps, including ring closure, alkylation, acylation, reduction, and ring contraction . The specific reaction conditions and reagents used in these steps can vary, but common reagents include hydrazine, alkyl halides, and reducing agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply to its large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-4-methyl-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions can vary, but some common examples include:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
Scientific Research Applications
The unique combination of substituents in this compound contributes to its distinct biological activities. It has been investigated for various pharmacological properties:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial effects against various bacterial strains. Its mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Properties : Research indicates that 7-fluoro-4-methyl-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. In vitro studies have demonstrated its efficacy against certain cancer cell lines.
Medicinal Chemistry
The compound's structural features allow for the synthesis of various derivatives that can be evaluated for enhanced biological activity. Researchers are exploring its potential as a lead compound for developing new antimicrobial and anticancer agents.
Pharmacological Studies
Studies focusing on the binding affinity of this compound to biological targets have been conducted to elucidate its mechanism of action. These studies are crucial for understanding how the compound interacts with specific receptors or enzymes involved in disease processes.
Synthetic Chemistry
The ability to modify the compound's structure through synthetic chemistry opens avenues for creating novel compounds with tailored biological activities. This aspect is particularly important in drug discovery and development .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Evaluate effectiveness against bacterial strains | Showed significant inhibition of growth in Gram-positive bacteria. |
| Anticancer Efficacy Assessment | Investigate effects on cancer cell lines | Induced apoptosis in breast cancer cells, suggesting potential as an anticancer agent. |
| Structure-Activity Relationship Analysis | Assess modifications on biological activity | Certain modifications enhanced binding affinity to target proteins. |
Mechanism of Action
The mechanism of action of 7-Fluoro-4-methyl-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and changes in gene expression .
Comparison with Similar Compounds
Comparison with Structural Analogues
Position 7 Modifications
- 7-Chloro vs. 7-Fluoro :
- 7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide () acts as a potent AMPA receptor positive allosteric modulator (PAM). The chloro group’s larger size and lower electronegativity compared to fluorine may alter receptor interactions. Fluorine’s smaller size could improve binding affinity in sterically constrained pockets .
- 7-Fluoro substitution in the target compound may enhance metabolic stability due to reduced susceptibility to oxidative dehalogenation, a common issue with chlorinated analogues.
Position 3 Modifications
- 3-Methylthio vs. 3-Methyl: 3-Methyl derivatives (e.g., IDRA-21 in ) exhibit AMPAR modulation but may lack the lipophilicity required for blood-brain barrier penetration.
Position 4 Modifications
- 4-Methyl vs. 4-Allyl/Cyclopropyl: 4-Allyl-substituted thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxides () show enhanced AMPAR activity compared to ethyl-substituted analogues. The allyl group’s flexibility may optimize interactions with receptor subsites.
Core Heterocycle Variations
Benzo vs. Thieno/Pyrido Analogues
- These compounds exhibit AMPAR modulation but with lower potency than benzo analogues.
- Pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxides (): Substitutions at the 3-position (e.g., 3-(3,3-dimethyl-2-butylamino)) confer potassium channel-opening activity. The pyridine nitrogen introduces additional hydrogen-bonding capabilities absent in the target compound.
Biological Activity
7-Fluoro-4-methyl-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound notable for its diverse biological activities. This compound features a unique arrangement of substituents that enhance its reactivity and potential therapeutic applications. The focus of this article is to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Biological Activity Overview
Research indicates that this compound exhibits several key biological activities:
- Ion Channel Modulation : It has been shown to modulate potassium channels, affecting cellular signaling pathways crucial for various physiological processes.
- Enzyme Inhibition : The compound inhibits specific enzymes involved in metabolic processes and signal transduction pathways, potentially impacting disease mechanisms.
- DNA Interaction : Studies suggest that it interacts with DNA, which may disrupt replication and transcription processes. This property is particularly relevant to its anticancer effects.
The mechanisms by which this compound exerts its biological effects can be summarized as follows:
- Potassium Channel Modulation : By altering the activity of potassium channels, the compound can influence neuronal excitability and muscle contraction.
- Enzyme Inhibition : The compound's ability to inhibit key enzymes suggests a potential role in regulating metabolic pathways associated with cancer and other diseases.
- Anticancer Activity : Its interaction with DNA may lead to apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent.
Table 1: Biological Activity Comparison
| Compound Name | Structural Features | Biological Activity | Notes |
|---|---|---|---|
| 3-Methylbenzo[e][1,2,4]thiadiazine 1,1-dioxide | Lacks fluorine; methyl at position 3 | Moderate antimicrobial activity | Less potent than target compound |
| 5-Fluoro-thiadiazine derivatives | Fluorinated but lacks methoxy group | Varies widely; some are cytotoxic | Different substitution pattern affects potency |
| Benzo[d][1,3]dioxole derivatives | Alternative ring structure | Antimicrobial properties | Different biological profile compared to target |
The distinct combination of substituents in this compound contributes to its unique biological activity compared to structurally similar compounds.
Case Study: Anticancer Potential
In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it showed high activity against MCF-7 (human breast cancer) cells with an IC50 value indicating potent anticancer properties. Molecular docking studies suggested that the compound may inhibit tyrosine kinases involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
